molecular formula C26H25NSi B12701688 Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- CAS No. 80930-71-8

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-

Cat. No.: B12701688
CAS No.: 80930-71-8
M. Wt: 379.6 g/mol
InChI Key: NRCOVIZPACXUJC-UHFFFAOYSA-N
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Description

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is a complex organosilicon compound It is characterized by the presence of a silicon atom bonded to three phenyl groups and an amine group that is further substituted with a methyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a platinum or palladium complex to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-.

Chemical Reactions Analysis

Types of Reactions

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanes.

Scientific Research Applications

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

    Industry: It is utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Silanamine, N-methyl-N-silyl-: This compound has a similar structure but lacks the phenylmethyl group.

    Benzenemethanamine, N-methyl-: This compound is similar but does not contain the silicon atom.

Uniqueness

Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is unique due to the presence of the silicon atom bonded to three phenyl groups and the amine group with both methyl and phenylmethyl substitutions. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

80930-71-8

Molecular Formula

C26H25NSi

Molecular Weight

379.6 g/mol

IUPAC Name

N-methyl-1-phenyl-N-triphenylsilylmethanamine

InChI

InChI=1S/C26H25NSi/c1-27(22-23-14-6-2-7-15-23)28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3

InChI Key

NRCOVIZPACXUJC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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